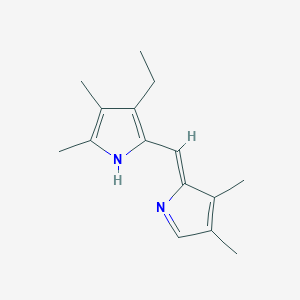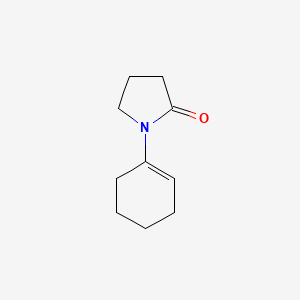
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one is an organic compound with the molecular formula C10H17N. It is also known by other names such as N-(1-Cyclohexen-1-yl)pyrrolidine and 1-Pyrrolidino-1-cyclohexene . This compound is characterized by a cyclohexene ring fused to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions . The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of solvents, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets and pathways. For instance, it can undergo a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions highlight its reactivity and potential for forming various derivatives.
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-Pyrrolidino-1-cyclohexene: Shares a similar structure but may have different reactivity and applications.
Cyclohexanone pyrrolidine enamine: Another related compound with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h5H,1-4,6-8H2 |
InChI Key |
VOXZEABDMJXUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





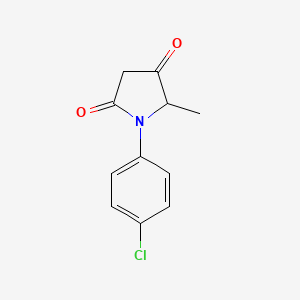
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
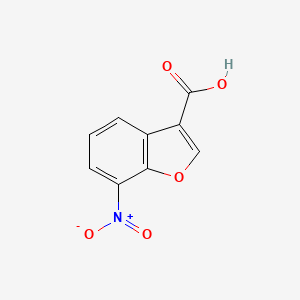
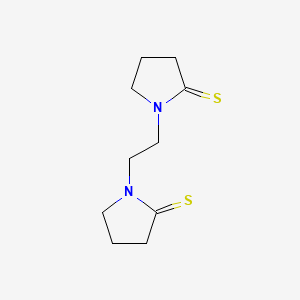

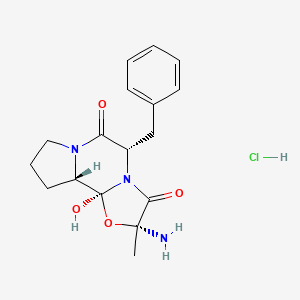
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)

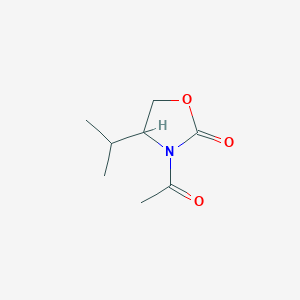
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
